molecular formula C20H32O B13388981 Trachyloban-18-ol

Trachyloban-18-ol

Cat. No.: B13388981
M. Wt: 288.5 g/mol
InChI Key: MDAXHYLZZKTDDL-AUDCKRQLSA-N
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Description

Trachyloban-18-ol is a diterpene alcohol belonging to the trachylobane family of diterpenes. These compounds are characterized by their unique pentacyclic carbon skeleton and are naturally occurring in various plant species, particularly in the resin of Trachylobium verrucosum and other species within the Compositae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-ol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to trachylobane derivatives. For instance, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to enable selective conversion to higher functionalized trachylobanes . Key reactions include hydrogenation, Robinson annulation, and regioselective cyclopropane fragmentation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the scalable synthetic routes developed in research settings suggest potential for industrial application. The use of enantioselective synthesis and chemical oxidation methods could be adapted for larger-scale production.

Mechanism of Action

The mechanism of action of trachyloban-18-ol involves its interaction with specific molecular targets and pathways. For instance, trachyloban-19-oic acid, a related compound, inhibits Photosystem II (PSII) at the level of QA to QB . This suggests that this compound may exert its effects through similar pathways, affecting electron transport and energy production in cells.

Comparison with Similar Compounds

Trachyloban-18-ol is part of a family of diterpenes that includes compounds such as:

Uniqueness: this compound is unique due to its specific pentacyclic structure and the presence of a hydroxyl group at the 18th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other trachylobane diterpenes.

Properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1S,4S,5R,9S,10R,12R,13R)-5,9,13-trimethyl-5-pentacyclo[11.2.1.01,10.04,9.012,14]hexadecanyl]methanol

InChI

InChI=1S/C20H32O/c1-17(12-21)6-4-7-18(2)15(17)5-8-20-10-14-13(9-16(18)20)19(14,3)11-20/h13-16,21H,4-12H2,1-3H3/t13-,14?,15-,16+,17+,18-,19-,20+/m1/s1

InChI Key

MDAXHYLZZKTDDL-AUDCKRQLSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)CO

Origin of Product

United States

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